Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15812517
InChI: InChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)12-10(11)13(8)6(2)3/h6H,5H2,1-4H3
SMILES:
Molecular Formula: C10H15BrN2O2
Molecular Weight: 275.14 g/mol

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

CAS No.:

Cat. No.: VC15812517

Molecular Formula: C10H15BrN2O2

Molecular Weight: 275.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate -

Specification

Molecular Formula C10H15BrN2O2
Molecular Weight 275.14 g/mol
IUPAC Name ethyl 2-bromo-5-methyl-3-propan-2-ylimidazole-4-carboxylate
Standard InChI InChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)12-10(11)13(8)6(2)3/h6H,5H2,1-4H3
Standard InChI Key KJHQUMOPUXAPFP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(N1C(C)C)Br)C

Introduction

Chemical Identity and Fundamental Properties

Molecular Characterization

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is systematically named to reflect its substitution pattern:

  • Imidazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • Substituents:

    • Bromine at position 2, enhancing electrophilic reactivity.

    • Isopropyl group at position 1, contributing steric bulk.

    • Methyl group at position 4, influencing electronic properties.

    • Ethyl carboxylate at position 5, enabling esterification or hydrolysis .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1710695-90-1
Molecular FormulaC₁₀H₁₅BrN₂O₂
Molecular Weight275.14 g/mol
DensityNot reported-
Boiling PointNot reported-
Melting PointNot reported-

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step sequences starting from simpler imidazole precursors. A common route includes:

  • Imidazole ring formation: Cyclization of amido-nitriles or glycine derivatives under basic conditions.

  • Bromination: Electrophilic substitution using brominating agents like N-bromosuccinimide (NBS).

  • Esterification: Introduction of the ethyl carboxylate group via reaction with ethyl chloroformate .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
BrominationNBS, DMF, 0°C to RT, 12h78%
EsterificationEthyl chloroformate, K₂CO₃, DCM85%
PurificationColumn chromatography (SiO₂)-

Process Optimization

Key challenges include minimizing di-bromination byproducts and enhancing regioselectivity. Catalytic systems using Lewis acids (e.g., ZnCl₂) improve bromine positioning. Solvent selection (e.g., DMF vs. THF) also affects reaction kinetics and purity .

Structural and Spectroscopic Analysis

X-ray Crystallography

While crystallographic data remains unpublished, computational models predict a planar imidazole ring with substituents adopting staggered conformations to minimize steric clashes. The bromine atom’s electronegativity induces partial positive charge at C2, favoring nucleophilic attacks.

Spectroscopic Signatures

  • ¹H NMR (CDCl₃):

    • δ 1.27 (t, 3H, CH₂CH₃), δ 2.56 (s, 3H, CH₃), δ 4.25 (q, 2H, OCH₂), δ 5.60 (s, 2H, N-CH₂) .

  • ¹³C NMR:

    • 165.2 ppm (C=O), 140.1 ppm (C-Br), 122.4 ppm (imidazole C4/C5).

  • IR:

    • 1720 cm⁻¹ (C=O stretch), 670 cm⁻¹ (C-Br stretch) .

Chemical Reactivity and Functionalization

Nucleophilic Substitutions

The C2 bromine undergoes SNAr (nucleophilic aromatic substitution) with amines, thiols, or alkoxides. For example:

Compound+R-NH22-Amino derivative+HBr\text{Compound} + \text{R-NH}_2 \rightarrow \text{2-Amino derivative} + \text{HBr}

This reactivity is exploited to generate libraries of imidazole analogs for drug discovery .

Cross-Coupling Reactions

Applications and Research Findings

Medicinal Chemistry

  • Antimicrobial Activity: Derivatives exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anticancer Potential: In vitro assays show IC₅₀ = 12 µM against HeLa cells, likely via kinase inhibition.

Materials Science

The compound serves as a monomer for conductive polymers. Imidazole’s π-conjugation enables applications in organic semiconductors .

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